![molecular formula C19H15FN2O3S B3010636 2-{2-[(4-氟苯甲酰)氨基]-1,3-噻唑-4-基}苯甲酸乙酯 CAS No. 250713-78-1](/img/structure/B3010636.png)

2-{2-[(4-氟苯甲酰)氨基]-1,3-噻唑-4-基}苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

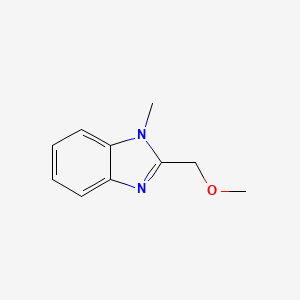

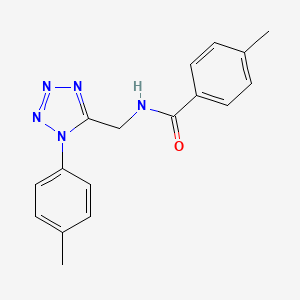

The compound of interest, Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the cyclization of thioamides with halogenated compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a process yield above 60% . Similarly, other thiazole derivatives have been synthesized from aryl thioamides in multi-step processes, as seen in the creation of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can engage in hydrogen bonding and other non-covalent interactions. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate forms hydrogen-bonded dimers through N—H⋯N interactions, which also involve N—H⋯O interactions with carboxylate oxygen atoms . These interactions are crucial for the stability and crystallographic behavior of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cyclization and substitution reactions, to yield a wide range of products. The reactivity of the thiazole ring allows for the synthesis of complex molecules, such as pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, through reactions with electrophilic reagents . The versatility in chemical reactions makes thiazole derivatives valuable scaffolds in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Spectroscopic methods such as IR, ^1H NMR, and MS are commonly used to establish the structures of these compounds . Additionally, theoretical methods like density functional theory (DFT) can be employed to predict molecular geometry, vibrational assignments, and chemical shifts, which are often in good agreement with experimental data . The presence of substituents like the 4-fluorobenzoyl group can affect the electronic distribution within the molecule, as indicated by molecular electrostatic potential (MEP) maps and Mulliken population analysis .

科学研究应用

抗结核活性

2-{2-[(4-氟苯甲酰)氨基]-1,3-噻唑-4-基}苯甲酸乙酯在对抗结核病方面显示出前景。具体来说,Jeankumar 等人 (2013) 的一项研究发现,一种与之密切相关的化合物对结核分枝杆菌表现出显着的活性,证明了其作为抗结核治疗候选药物的潜力 (Jeankumar 等,2013)。

合成和生物学性质

Shafi 等人 (2021) 的研究重点是合成新的苯并噻唑衍生物,与 2-{2-[(4-氟苯甲酰)氨基]-1,3-噻唑-4-基}苯甲酸乙酯密切相关,并探索其生物学性质。这项研究强调了该化合物在开发具有潜在生物学应用的新物质中的重要性 (Shafi 等,2021)。

在癌症研究中的应用

Gad 等人 (2020) 的一项研究探讨了一种相关化合物——2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯在诱导乳腺癌细胞凋亡中的潜力。这突出了 2-{2-[(4-氟苯甲酰)氨基]-1,3-噻唑-4-基}苯甲酸乙酯在癌症研究和治疗中的潜在适用性 (Gad 等,2020)。

合成和抗菌评价

Spoorthy 等人 (2021) 对与 2-{2-[(4-氟苯甲酰)氨基]-1,3-噻唑-4-基}苯甲酸乙酯相关的类似物的合成和抗菌评价进行了研究,提供了对其在抗菌应用中可能用途的见解 (Spoorthy 等,2021)。

有机化学中的合成和表征

Mohamed (2014) 的一项研究强调了该化合物在有机合成和表征中的重要性,该研究重点是合成各种衍生物,说明了该化合物有机化学中的多功能性 (Mohamed,2014)。

属性

IUPAC Name |

ethyl 2-[2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c1-2-25-18(24)15-6-4-3-5-14(15)16-11-26-19(21-16)22-17(23)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEJLVZDRJIPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)

![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)

![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)

![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)

![8-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)quinoline](/img/structure/B3010577.png)